

# tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate IUPAC name

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## Compound of Interest

**Compound Name:** *tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate*

**Cat. No.:** B173552

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An In-Depth Technical Guide to **tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate**

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## Executive Summary

This guide provides a comprehensive technical overview of **tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate**, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates three key structural features: a piperazine core, a common scaffold in pharmacologically active compounds; an N-Boc protecting group, which facilitates regioselective synthesis; and a terminal alkyne (propargyl group), which serves as a reactive handle for a variety of chemical transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This document details the molecule's nomenclature, physicochemical properties, synthesis, chemical reactivity, and applications, providing field-proven insights and detailed experimental protocols for its use as a synthetic building block.

## Nomenclature and Structural Elucidation

The formal nomenclature and structural identifiers for this compound are critical for accurate documentation and research.

- IUPAC Name: **tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate**.<sup>[1]</sup>

- Common Synonyms: 1-Boc-4-propargylpiperazine, tert-butyl 4-propargylpiperazine-1-carboxylate.
- CAS Number: 199538-99-3.[\[1\]](#)

The structure consists of a central piperazine ring. One nitrogen atom (at position 1) is protected with a tert-butyloxycarbonyl (Boc) group, a common acid-labile protecting group in organic synthesis.[\[2\]](#) The other nitrogen atom (at position 4) is substituted with a propargyl group (-CH<sub>2</sub>C≡CH).[\[3\]](#)[\[4\]](#) The propargyl group's terminal alkyne is a key functional handle for further molecular elaboration.[\[3\]](#)[\[4\]](#)

## Physicochemical Properties

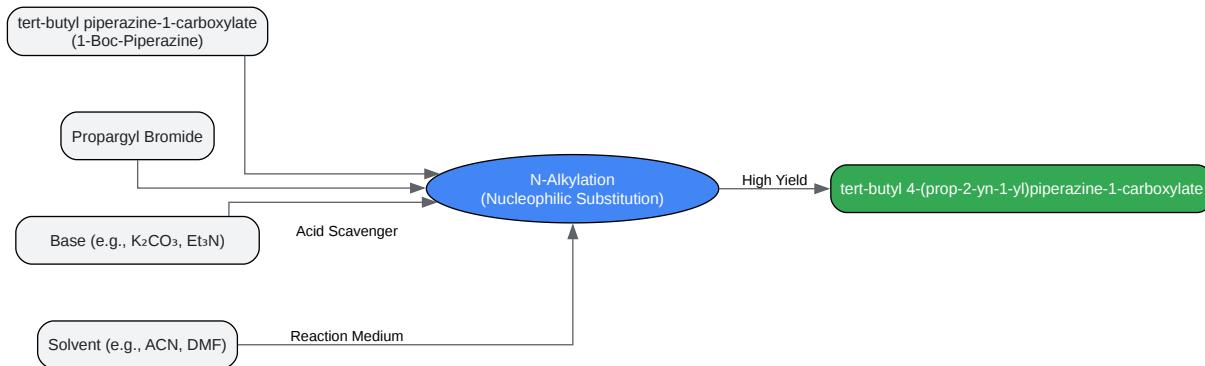
A summary of the key computed physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	PubChem <a href="#">[1]</a>
Molecular Weight	224.30 g/mol	PubChem <a href="#">[1]</a>
Appearance	White or yellowish crystal	lifechem pharma <a href="#">[5]</a>
InChIKey	OAXARSVKYJPDPA-UHFFFAOYSA-N	PubChem <a href="#">[1]</a>

## Synthesis and Manufacturing

The most common and straightforward synthesis of **tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate** involves the direct N-alkylation of commercially available tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).

The causality behind this experimental design is rooted in the differential reactivity of the two nitrogen atoms in 1-Boc-piperazine. The nitrogen at the 1-position is part of a carbamate and is therefore significantly less nucleophilic than the secondary amine at the 4-position. This inherent electronic difference allows for highly selective alkylation at the N4 position without competing reactions at the N1 position, obviating the need for complex protection-deprotection schemes for the piperazine core itself.



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Caption: General workflow for the synthesis of the title compound.

## Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis will result in a product with spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, MS) consistent with the target structure.

- **Reaction Setup:** To a solution of tert-butyl piperazine-1-carboxylate (1.0 equiv.) in acetonitrile (ACN) is added a mild base such as potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 equiv.).
- **Reagent Addition:** Propargyl bromide (1.1 equiv., typically as an 80% solution in toluene) is added dropwise to the stirred suspension at room temperature. The use of a slight excess of the alkylating agent ensures the complete consumption of the starting piperazine.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

- **Work-up and Isolation:** The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The resulting residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel if necessary, although the reaction is often clean enough to yield a product of high purity after work-up.

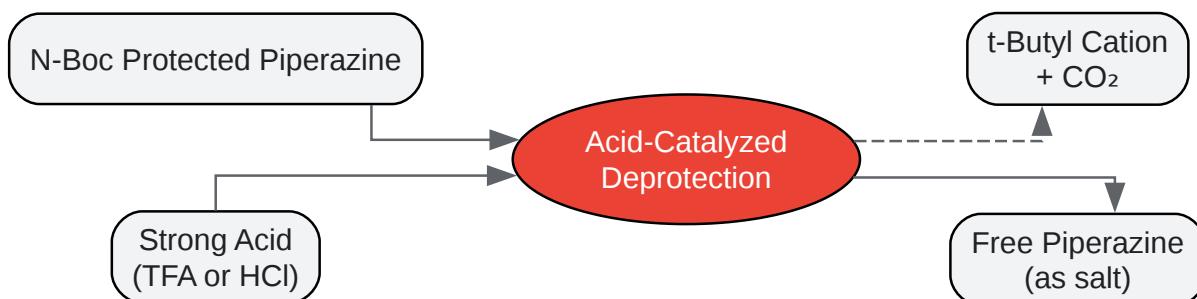
## Chemical Reactivity and Key Transformations

The utility of this molecule stems from the orthogonal reactivity of its functional groups. The Boc group is labile under acidic conditions, while the terminal alkyne is reactive in metal-catalyzed coupling reactions.

## The N-Boc Protecting Group: A Gateway to N1-Functionalization

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in chemistry due to its stability under a wide range of conditions and its facile removal under acidic conditions.<sup>[6]</sup>

**Deprotection:** The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in solvents like methanol or dioxane.<sup>[2][7]</sup> The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.<sup>[7]</sup>



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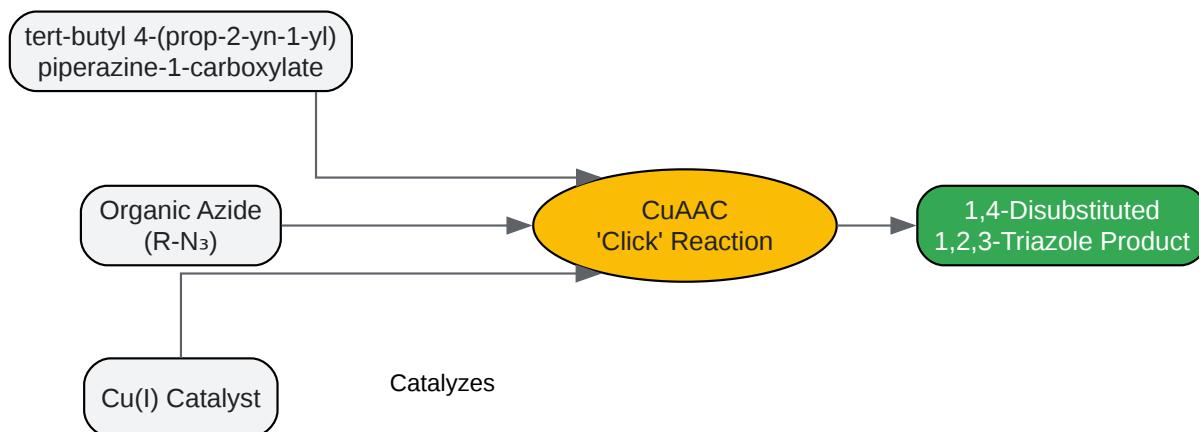
Caption: Boc-deprotection yielding the free secondary amine.

Protocol: N-Boc Deprotection

- Dissolution: Dissolve **tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate** (1.0 equiv.) in dichloromethane (DCM).
- Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
- Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of the deprotected piperazine, which can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>) during an extractive work-up.

## The Propargyl Group: A Handle for "Click" Chemistry

The propargyl group (-CH<sub>2</sub>C≡CH) is a highly versatile functional group, renowned for its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This "click" reaction is a cornerstone of modern chemical biology and drug discovery, allowing for the efficient and specific formation of a stable 1,2,3-triazole linkage between the alkyne and an azide-containing molecule.[3] The reaction is characterized by high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[3]



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Caption: CuAAC "Click" reaction pathway.

## Applications in Research and Drug Discovery

**tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate** is not an end-product but a valuable synthetic intermediate. Its bifunctional nature allows for its use as a "linker" or "scaffold" in the synthesis of more complex molecules.

- Fragment-Based Drug Discovery (FBDD): The piperazine core is a privileged scaffold in many approved drugs. This building block allows for the facile introduction of a piperazine fragment, with the propargyl group serving as a vector for linking to other fragments or solubilizing groups via click chemistry.
- PROTACs and Chemical Probes: In the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes, stable linkers are required to connect a protein-binding ligand to another moiety (e.g., an E3 ligase ligand). The triazole ring formed from the click reaction provides a rigid, stable, and biologically compatible linkage.
- Combinatorial Chemistry: The robust nature of the click reaction allows this building block to be used in high-throughput synthesis of compound libraries for screening purposes.

## Safety and Handling

- Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.
- Hazards: While specific toxicity data is limited, related piperazine derivatives can cause skin and eye irritation.<sup>[5]</sup> Assume the compound is harmful if swallowed or inhaled and avoid direct contact.

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